molecular formula C27H30N6O2 B11415011 N-[2-(1H-indol-3-yl)ethyl]-3-[4-(3-methylbutyl)-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl]propanamide

N-[2-(1H-indol-3-yl)ethyl]-3-[4-(3-methylbutyl)-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl]propanamide

Cat. No.: B11415011
M. Wt: 470.6 g/mol
InChI Key: KYNDBGUBGIBHIT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[2-(1H-indol-3-yl)ethyl]-3-[4-(3-methylbutyl)-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl]propanamide is a complex organic compound that features an indole moiety, a triazoloquinazoline core, and a propanamide group. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(1H-indol-3-yl)ethyl]-3-[4-(3-methylbutyl)-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl]propanamide typically involves the coupling of tryptamine derivatives with triazoloquinazoline intermediates. One common method involves the use of N,N’-dicyclohexylcarbodiimide (DCC) as a dehydrating agent to facilitate the formation of the amide bond .

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using automated reactors and optimized reaction conditions to ensure high yield and purity. The use of DCC or similar coupling agents would be scaled up, and purification processes such as recrystallization or chromatography would be employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

N-[2-(1H-indol-3-yl)ethyl]-3-[4-(3-methylbutyl)-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl]propanamide can undergo various chemical reactions, including:

    Oxidation: The indole moiety can be oxidized to form different derivatives.

    Reduction: The carbonyl group in the triazoloquinazoline core can be reduced to form alcohol derivatives.

    Substitution: The indole and triazoloquinazoline rings can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, RNH2) are employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions include oxidized indole derivatives, reduced triazoloquinazoline alcohols, and substituted indole or triazoloquinazoline compounds.

Scientific Research Applications

N-[2-(1H-indol-3-yl)ethyl]-3-[4-(3-methylbutyl)-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl]propanamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[2-(1H-indol-3-yl)ethyl]-3-[4-(3-methylbutyl)-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl]propanamide involves its interaction with specific molecular targets and pathways. The indole moiety can interact with serotonin receptors, while the triazoloquinazoline core may inhibit certain enzymes or signaling pathways. These interactions can lead to various biological effects, such as modulation of neurotransmitter levels or inhibition of cell proliferation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-(1H-indol-3-yl)ethyl]-3-[4-(3-methylbutyl)-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl]propanamide is unique due to its combination of an indole moiety and a triazoloquinazoline core, which imparts distinct biological activities and chemical properties compared to other similar compounds.

Properties

Molecular Formula

C27H30N6O2

Molecular Weight

470.6 g/mol

IUPAC Name

N-[2-(1H-indol-3-yl)ethyl]-3-[4-(3-methylbutyl)-5-oxo-[1,2,4]triazolo[4,3-a]quinazolin-1-yl]propanamide

InChI

InChI=1S/C27H30N6O2/c1-18(2)14-16-32-26(35)21-8-4-6-10-23(21)33-24(30-31-27(32)33)11-12-25(34)28-15-13-19-17-29-22-9-5-3-7-20(19)22/h3-10,17-18,29H,11-16H2,1-2H3,(H,28,34)

InChI Key

KYNDBGUBGIBHIT-UHFFFAOYSA-N

Canonical SMILES

CC(C)CCN1C(=O)C2=CC=CC=C2N3C1=NN=C3CCC(=O)NCCC4=CNC5=CC=CC=C54

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.